8-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .
Mode of Action
The compound interacts with its targets, inhibiting their activities . For instance, it has been shown to display inhibitory activity against HL-60 and HeLa cells . The compound’s interaction with these targets leads to changes such as S-phase arrest and induction of apoptosis in HL-60 cells .
Biochemical Pathways
The compound affects the folate pathway, which plays a crucial role in the synthesis of DNA nucleotides . By inhibiting enzymes like DHFR, TS, and AICARFT, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as the inhibition of cell proliferation .
Result of Action
The compound’s action results in molecular and cellular effects such as the induction of apoptosis and S-phase arrest in HL-60 cells . It also displays anti-proliferative activities against HL60, HeLa, and A549 cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, reaction conditions such as solvent, reaction temperature, and substrate ratio can affect the synthesis of similar purine derivatives . .
Biochemical Analysis
Biochemical Properties
This compound interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of DNA nucleotides . It also interacts with thymidylate synthase and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .
Cellular Effects
8-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown to have significant effects on various types of cells. It has been found to have anti-proliferative activities against HL60, HeLa, and A549 cells . It influences cell function by inducing S-phase arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting DHFR, thereby disrupting the synthesis of DNA nucleotides .
Metabolic Pathways
This compound is involved in the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . It interacts with enzymes such as DHFR, thymidylate synthase, and AICARFT .
Properties
IUPAC Name |
6-(4-chlorophenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)13-7-5-12(19)6-8-13/h5-8,10H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPHRIIKNXYXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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